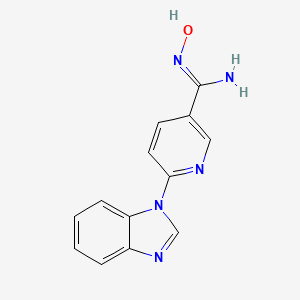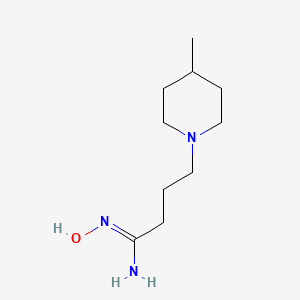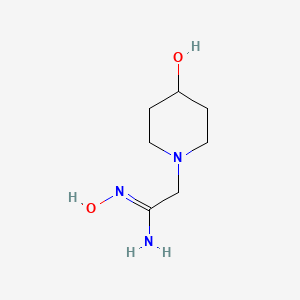
6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
Descripción general
Descripción
Molecular Structure Analysis
These compounds typically have a complex molecular structure. For instance, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
M. Boča, R. Jameson, and W. Linert (2011) review the chemistry and properties of compounds containing benzodiazolyl pyridine motifs, emphasizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This foundational work suggests potential investigation areas for unknown analogues, highlighting the importance of such compounds in coordination chemistry and their potential applications in creating complex compounds with unique properties (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry Applications
Bhat and Belagali (2020) provide a comprehensive review on the importance of benzothiazole derivatives in medicinal chemistry, detailing their wide range of pharmacological activities such as antiviral, antimicrobial, and anti-cancer properties. This review underscores the benzothiazole scaffold's critical role in developing new therapeutic agents, suggesting that derivatives of 6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide could have significant applications in medicinal chemistry due to their structural similarity (Bhat & Belagali, 2020).
Synthetic Methodologies
Ofentse Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting the importance of these core structures in secondary metabolites and their pharmacological significance. Although not directly mentioning this compound, the methodologies discussed could be relevant for synthesizing and studying this compound and its derivatives, indicating the importance of innovative synthetic strategies in exploring the potential applications of such compounds (Mazimba, 2016).
Optoelectronic Materials
G. Lipunova et al. (2018) report on the use of quinazoline derivatives, a group that includes benzodiazines like this compound, in optoelectronic materials. Their research highlights the incorporation of such compounds into π-extended conjugated systems for novel optoelectronic materials creation, suggesting potential applications in organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 6-(1H-1,3-benzodiazol-1-yl)-N’-hydroxypyridine-3-carboximidamide are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the initiation of DNA replication.
Mode of Action
The compound interacts with its targets by binding to the active site, thereby inhibiting the function of these proteins . This results in the disruption of cell cycle progression, preventing the cells from entering the S phase and initiating DNA replication.
Biochemical Pathways
The affected pathway is the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, the compound disrupts the normal progression of the cell cycle . The downstream effects include halted cell growth and proliferation.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 . On a cellular level, this results in the disruption of cell cycle progression, leading to halted cell growth and proliferation. This could potentially be used for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Safety and Hazards
The safety and hazards associated with these compounds can vary widely depending on their specific structure and how they are used. For example, some compounds containing the 1H-1,3-benzodiazol-1-yl and pyridine groups are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin .
Propiedades
IUPAC Name |
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOJHNFHVUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)


![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)
![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)


![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)


